molecular formula C19H23FN2O2 B4441774 N,N-diallyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

N,N-diallyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide

Cat. No. B4441774
M. Wt: 330.4 g/mol
InChI Key: YSKRCKJYWDNJKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-diallyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide, also known as AFP-01, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. AFP-01 is a piperidinecarboxamide derivative that has been synthesized using various methods.

Mechanism of Action

N,N-diallyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is believed to act on the TRPA1 ion channel, which is involved in various physiological processes such as pain and inflammation. The compound is thought to bind to the channel and inhibit its activity, thereby reducing pain and inflammation.
Biochemical and Physiological Effects:
N,N-diallyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has been shown to have various biochemical and physiological effects. In addition to its anti-inflammatory and analgesic effects, the compound has been found to have antioxidant properties. It has also been studied for its effects on the cardiovascular system, where it was found to reduce blood pressure in hypertensive rats.

Advantages and Limitations for Lab Experiments

One of the advantages of using N,N-diallyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide in lab experiments is its high purity and stability. The compound is also relatively easy to synthesize. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of N,N-diallyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide. One potential direction is to study its effects on other ion channels and receptors. Another direction is to investigate its potential as a therapeutic agent for various diseases such as cancer, cardiovascular disease, and inflammatory disorders. Additionally, further studies are needed to explore the safety and toxicity of N,N-diallyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide.
In conclusion, N,N-diallyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide is a synthetic compound that has shown potential in various scientific research applications. Its anti-inflammatory, analgesic, and antitumor properties make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action and potential therapeutic applications.

Scientific Research Applications

N,N-diallyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has shown potential in various scientific research applications. It has been studied for its anti-inflammatory, analgesic, and antitumor properties. In a study conducted on mice, N,N-diallyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide exhibited anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines. N,N-diallyl-1-(2-fluorobenzoyl)-4-piperidinecarboxamide has also been studied for its antitumor effects on human breast cancer cells. The compound was found to inhibit the growth of breast cancer cells by inducing apoptosis.

properties

IUPAC Name

1-(2-fluorobenzoyl)-N,N-bis(prop-2-enyl)piperidine-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23FN2O2/c1-3-11-21(12-4-2)18(23)15-9-13-22(14-10-15)19(24)16-7-5-6-8-17(16)20/h3-8,15H,1-2,9-14H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSKRCKJYWDNJKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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